![molecular formula C30H18N2O B12851557 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indolo[3,2-a]carbazoles, which are characterized by their fused ring systems that include indole and carbazole units. The addition of a phenyl group and a benzofuro moiety further enhances its chemical complexity and potential functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, starting materials such as substituted indoles and carbazoles can be reacted under acidic or basic conditions to promote cyclization and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole involves its interaction with specific molecular targets and pathways. For instance, its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: Known for its high thermal stability and electronic properties.
Polycarbazole derivatives: Exhibiting excellent optoelectronic properties and used in nanodevices and electrochemical transistors.
Indolo[3,2-a]carbazole-based HTMs: Developed as alternatives to expensive benchmark HTMs in perovskite solar cells.
Uniqueness
10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole stands out due to its unique combination of structural elements, including the phenyl group and benzofuro moiety.
Eigenschaften
Molekularformel |
C30H18N2O |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
27-phenyl-9-oxa-18,27-diazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene |
InChI |
InChI=1S/C30H18N2O/c1-2-10-18(11-3-1)32-23-16-8-5-13-20(23)25-28-26(19-12-4-7-15-22(19)31-28)30-27(29(25)32)21-14-6-9-17-24(21)33-30/h1-17,31H |
InChI-Schlüssel |
ZPEBTGMUYLJZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C6=C4NC7=CC=CC=C76)OC8=CC=CC=C85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)
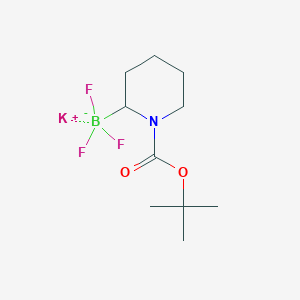


![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
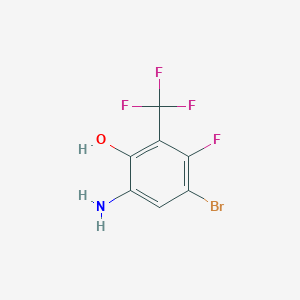


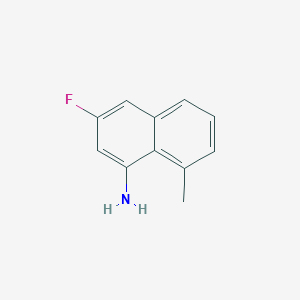
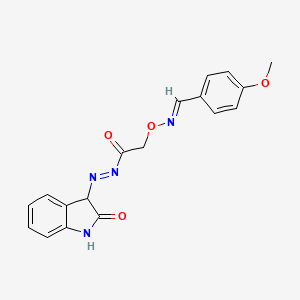
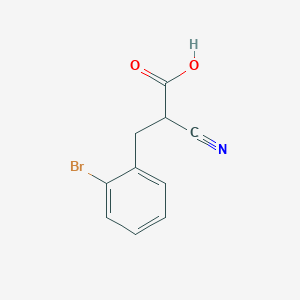
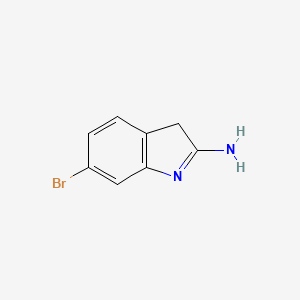
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
